molecular formula C11H14NO6P B1200962 Indole-3-glycerol phosphate

Indole-3-glycerol phosphate

Cat. No.: B1200962
M. Wt: 287.21 g/mol
InChI Key: NQEQTYPJSIEPHW-MNOVXSKESA-N
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Description

Indole-3-Glycerol Phosphate is a crucial intermediate in the biosynthesis of tryptophan, an essential amino acid. It plays a significant role in various biological processes, including the synthesis of indole and benzoxazinoids, which are important for plant defense mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indole-3-Glycerol Phosphate can be synthesized through the cyclization of 1-(2-carboxyphenylamino)-1-deoxyribulose-5-phosphate. This reaction is catalyzed by the enzyme indole-3-glycerol-phosphate synthase. The reaction conditions typically involve a temperature of around 100°C and a pH of 5.5 .

Industrial Production Methods: In industrial settings, the gene encoding indole-3-glycerol-phosphate synthase can be cloned and expressed in Escherichia coli. The recombinant protein is then purified and used to catalyze the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: Indole-3-Glycerol Phosphate undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Indole-3-Glycerol Phosphate is unique due to its role as a branchpoint compound in the biosynthesis of tryptophan, indole, and benzoxazinoids. This makes it a critical intermediate in both primary and secondary metabolism .

Properties

Molecular Formula

C11H14NO6P

Molecular Weight

287.21 g/mol

IUPAC Name

[(2R,3S)-2,3-dihydroxy-3-(1H-indol-3-yl)propyl] dihydrogen phosphate

InChI

InChI=1S/C11H14NO6P/c13-10(6-18-19(15,16)17)11(14)8-5-12-9-4-2-1-3-7(8)9/h1-5,10-14H,6H2,(H2,15,16,17)/t10-,11+/m1/s1

InChI Key

NQEQTYPJSIEPHW-MNOVXSKESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)[C@@H]([C@@H](COP(=O)(O)O)O)O

SMILES

C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)(O)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)(O)O)O)O

Synonyms

indole-3-glycerol phosphate
indole-3-glycerophosphate
indoleglycerol phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indole-3-glycerol phosphate
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Indole-3-glycerol phosphate
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Indole-3-glycerol phosphate
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Indole-3-glycerol phosphate
Reactant of Route 5
Indole-3-glycerol phosphate
Reactant of Route 6
Indole-3-glycerol phosphate

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